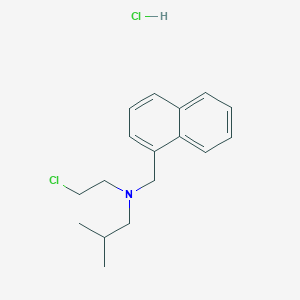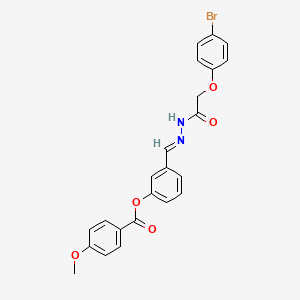
4-((2-Chlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Chlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: , also known by its chemical formula C23H19ClN4O3 , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 2-(2-chlorobenzylidene)hydrazinecarbothioamide . Subsequent cyclization of this intermediate yields the target compound.
Reaction Conditions::- Cyclization occurs under acidic conditions (e.g., using hydrochloric acid) at an elevated temperature.
2-Chlorobenzaldehyde: reacts with in a solvent (such as ethanol or methanol) under reflux conditions.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and safety is crucial in large-scale production.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Substituents on the triazole ring can be modified through substitution reactions.
Reduction: Reduction of the azo bond or other functional groups is possible.
Oxidation: Oxidizing agents like or .
Substitution: Various nucleophiles (e.g., , , or ).
Reduction: Reducing agents such as or .
Major Products:: The specific products depend on reaction conditions and substituents. Common products include derivatives with altered functional groups or stereochemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Bioconjugation: The compound’s thiol group allows for bioconjugation to biomolecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Anticancer Properties: Research suggests potential anticancer activity due to its interaction with cellular targets.
Antimicrobial Activity: Investigations into its antibacterial and antifungal effects are ongoing.
Dye Synthesis: The compound’s chromophoric properties make it useful in dye synthesis.
Material Science: It may find applications in materials like sensors or coatings.
Wirkmechanismus
The exact mechanism remains an active area of study. It likely involves interactions with cellular proteins, signaling pathways, or enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
While 4-((2-Chlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique, similar compounds include:
- Other triazole derivatives with varying substituents .
2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-chlorophenyl)-2-oxoacetamide: .
Eigenschaften
Molekularformel |
C15H10Cl2N4S |
|---|---|
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-4-[(E)-(2-chlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Cl2N4S/c16-12-7-5-10(6-8-12)14-19-20-15(22)21(14)18-9-11-3-1-2-4-13(11)17/h1-9H,(H,20,22)/b18-9+ |
InChI-Schlüssel |
UPKZPSWHNGTULU-GIJQJNRQSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)


![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)


![N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride](/img/structure/B12001444.png)


